Cas no 2013433-80-0 (1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride)

1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride
- 2013433-80-0
- EN300-1143027
-
- Inchi: 1S/C9H14ClF3O2S/c1-7(2,6-9(11,12)13)5-8(3-4-8)16(10,14)15/h3-6H2,1-2H3
- InChI Key: RBSYFGGOPNUYJU-UHFFFAOYSA-N
- SMILES: ClS(C1(CC(C)(C)CC(F)(F)F)CC1)(=O)=O
Computed Properties
- Exact Mass: 278.0355130g/mol
- Monoisotopic Mass: 278.0355130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 42.5Ų
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143027-0.5g |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride |
2013433-80-0 | 95% | 0.5g |
$1495.0 | 2023-10-26 | |
Enamine | EN300-1143027-0.25g |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride |
2013433-80-0 | 95% | 0.25g |
$1432.0 | 2023-10-26 | |
Enamine | EN300-1143027-0.05g |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride |
2013433-80-0 | 95% | 0.05g |
$1308.0 | 2023-10-26 | |
Enamine | EN300-1143027-1g |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride |
2013433-80-0 | 95% | 1g |
$1557.0 | 2023-10-26 | |
Enamine | EN300-1143027-1.0g |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride |
2013433-80-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1143027-10g |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride |
2013433-80-0 | 95% | 10g |
$6697.0 | 2023-10-26 | |
Enamine | EN300-1143027-0.1g |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride |
2013433-80-0 | 95% | 0.1g |
$1371.0 | 2023-10-26 | |
Enamine | EN300-1143027-2.5g |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride |
2013433-80-0 | 95% | 2.5g |
$3051.0 | 2023-10-26 | |
Enamine | EN300-1143027-5g |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride |
2013433-80-0 | 95% | 5g |
$4517.0 | 2023-10-26 |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride Related Literature
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
Additional information on 1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride
Recent Advances in the Application of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl Chloride (CAS: 2013433-80-0) in Chemical Biology and Pharmaceutical Research
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride (CAS: 2013433-80-0) is a specialized sulfonyl chloride derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and cyclopropane moieties, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and covalent protein modifiers. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropane ring contributes to conformational rigidity, making this compound a valuable scaffold for medicinal chemistry applications.
In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated the utility of 1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride as a key intermediate in the synthesis of novel covalent inhibitors targeting the SARS-CoV-2 main protease. The study revealed that the sulfonyl chloride group facilitates efficient covalent bond formation with the catalytic cysteine residue of the protease, leading to potent antiviral activity. The incorporation of the trifluoromethyl group was found to significantly improve the pharmacokinetic properties of the resulting inhibitors, enhancing their oral bioavailability and metabolic stability. These findings underscore the potential of this compound in addressing current and future pandemic threats.
Another notable application of 1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride was reported in the field of targeted protein degradation. A recent Nature Chemical Biology publication (2024) described its use in the development of proteolysis-targeting chimeras (PROTACs) for the selective degradation of oncogenic proteins. The compound's ability to form stable sulfonamide linkages with amine-containing warheads made it an ideal candidate for linker construction in PROTAC molecules. The resulting degraders exhibited remarkable selectivity and potency against challenging targets such as KRAS G12C mutant proteins, opening new avenues for cancer therapy.
The synthetic versatility of 1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride has also been explored in the development of novel radiolabeled probes for positron emission tomography (PET) imaging. A recent study in ACS Medicinal Chemistry Letters (2024) detailed its incorporation into fluorine-18 labeled tracers for imaging neuroinflammation. The compound's trifluoromethyl group served as an excellent isotopic label acceptor, while the cyclopropane ring provided the necessary stability for in vivo applications. These tracers demonstrated superior blood-brain barrier penetration and target specificity compared to conventional imaging agents, highlighting their potential for neurological disorder diagnosis.
Despite these promising applications, challenges remain in the large-scale synthesis and handling of 1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride due to its reactive sulfonyl chloride group and moisture sensitivity. Recent advances in continuous flow chemistry, as reported in Organic Process Research & Development (2023), have addressed some of these challenges by enabling safer and more efficient production methods. These technological improvements are expected to facilitate broader adoption of this compound in both academic and industrial settings.
Looking forward, the unique chemical properties of 1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride position it as a valuable tool for diverse applications in drug discovery and chemical biology. Ongoing research is exploring its potential in antibody-drug conjugates, covalent fragment-based drug discovery, and the development of novel bioorthogonal reagents. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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